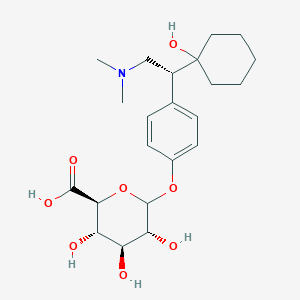

Desmethylvenlafaxine O-D-glucuronide

Description

Properties

Molecular Formula |

C22H33NO8 |

|---|---|

Molecular Weight |

439.5 g/mol |

IUPAC Name |

(2S,3S,4S,5R)-6-[4-[(1R)-2-(dimethylamino)-1-(1-hydroxycyclohexyl)ethyl]phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C22H33NO8/c1-23(2)12-15(22(29)10-4-3-5-11-22)13-6-8-14(9-7-13)30-21-18(26)16(24)17(25)19(31-21)20(27)28/h6-9,15-19,21,24-26,29H,3-5,10-12H2,1-2H3,(H,27,28)/t15-,16-,17-,18+,19-,21?/m0/s1 |

InChI Key |

GRDOISGIGBUYGA-UBMBFVTRSA-N |

Isomeric SMILES |

CN(C)C[C@@H](C1=CC=C(C=C1)OC2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)C3(CCCCC3)O |

Canonical SMILES |

CN(C)CC(C1=CC=C(C=C1)OC2C(C(C(C(O2)C(=O)O)O)O)O)C3(CCCCC3)O |

Origin of Product |

United States |

Comparison with Similar Compounds

O-Desmethyl Glucuronide Metabolites of Other Drugs

Several drugs undergo O-desmethylation followed by glucuronidation, producing metabolites with distinct properties:

Key Insights :

- DMVEN-Glu is pharmacologically active, unlike many glucuronides (e.g., acetaminophen glucuronide), which are primarily detoxification products .

- Structural variations (e.g., β-D-glucuronide vs. acyl-glucuronide) influence stability and biological activity.

Glucuronides of Natural Compounds

Resveratrol and flavonoid glucuronides demonstrate contrasting roles compared to DMVEN-Glu:

Key Insights :

- Resveratrol glucuronides exhibit anticancer and DNA-protective effects, while DMVEN-Glu primarily modulates neurological pathways .

- Glucuronidation often reduces parent compound bioavailability but enhances water solubility for renal excretion, as seen in both drug metabolites (e.g., DMVEN-Glu) and natural products (e.g., resveratrol glucuronides) .

Pharmacokinetic and Pharmacodynamic Comparisons

- Activity Retention: DMVEN-Glu retains SNRI activity, unlike acetaminophen glucuronide, which is inactive .

- Metabolic Stability : DMVEN-Glu is more stable than acyl-glucuronides (e.g., mefenamic acid glucuronide), which can hydrolyze and covalently bind to proteins, causing toxicity .

- Therapeutic Relevance : DMVEN-Glu’s contribution to venlafaxine’s efficacy contrasts with resveratrol glucuronides, which may require deconjugation to exert effects .

Data Tables

Table 1: Structural and Metabolic Properties

| Compound | Parent Drug/Compound | Metabolic Pathway | Molecular Weight | Solubility |

|---|---|---|---|---|

| DMVEN-Glu | Venlafaxine | CYP-mediated demethylation → UGT-glucuronidation | 438.50 | High (due to glucuronide) |

| Acetaminophen D-glucuronide | Acetaminophen | Direct glucuronidation | ~326.29 | High |

| Mefenamic Acyl-β-D-glucuronide | Mefenamic acid | Acyl-glucuronidation | 417.41 | Moderate (unstable) |

Q & A

Basic Research Questions

Q. How can researchers quantify Desmethylvenlafaxine O-D-glucuronide (DVEN-Gluc) in biological matrices?

- Methodological Answer : High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard. Use a C18 reversed-phase column with a mobile phase of 0.1% formic acid in water and acetonitrile. Calibration curves should be validated using deuterated internal standards (e.g., deuterated venlafaxine) to account for matrix effects. Ensure specificity by comparing retention times and fragmentation patterns against reference standards .

Q. What analytical techniques are recommended for validating the structural identity and purity of DVEN-Gluc?

- Methodological Answer : Combine nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) with high-resolution mass spectrometry (HRMS) for structural confirmation. For purity assessment, use HPLC-UV with photodiode array detection (PDA) to detect impurities at thresholds below 0.1%. Cross-validate results with pharmacopeial standards (e.g., USP or EP guidelines) .

Q. How should researchers address variability in DVEN-Gluc recovery during sample preparation?

- Methodological Answer : Optimize solid-phase extraction (SPE) protocols using mixed-mode cation-exchange cartridges. Adjust pH to 6.0–7.0 during sample loading to retain the glucuronide moiety. Validate recovery rates (≥85%) by spiking blank matrices with known concentrations and comparing pre- and post-extraction analyte levels .

Advanced Research Questions

Q. What are the key challenges in elucidating the metabolic pathways of DVEN-Gluc?

- Methodological Answer : DVEN-Gluc is a phase II metabolite formed via uridine diphosphate-glucuronosyltransferase (UGT) enzymes, primarily UGT1A1 and UGT2B6. Challenges include:

- Enzyme specificity : Use recombinant UGT isoforms in vitro to identify contributing enzymes.

- Inter-species differences : Compare metabolic profiles across human liver microsomes and animal models (e.g., rats).

- Co-factor stability : Ensure adequate UDP-glucuronic acid (UDPGA) concentrations during incubation studies to prevent assay variability .

Q. How do genetic polymorphisms in UGT enzymes affect DVEN-Gluc pharmacokinetics?

- Methodological Answer : Genotype-phenotype association studies are critical. For example, UGT2B7*2 (rs7439366) polymorphisms correlate with reduced glucuronidation efficiency. Conduct population pharmacokinetic modeling using therapeutic drug monitoring (TDM) data from diverse cohorts. Adjust for covariates like age, sex, and co-administered drugs (e.g., valproic acid, which inhibits UGTs) .

Q. What experimental strategies can resolve contradictions in DVEN-Gluc’s neuropharmacological effects?

- Methodological Answer : Discrepancies in receptor binding assays (e.g., serotonin vs. norepinephrine reuptake inhibition) may arise from differences in assay conditions. Standardize protocols by:

- Using radiolabeled ligands (³H-5-HT or ³H-NE) in synaptosomal preparations.

- Validating results across cell lines (e.g., HEK293 cells expressing human SERT/NET).

- Applying kinetic analyses (e.g., dissociation constants) to distinguish direct effects from metabolite interference .

Q. How can researchers assess DVEN-Gluc’s role in drug-drug interactions (DDIs)?

- Methodological Answer : Perform in vitro inhibition/induction assays using human hepatocytes or Caco-2 cells. For example:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.